molecular formula C21H27NO B1670726 Diphenidol CAS No. 972-02-1

Diphenidol

Cat. No. B1670726
CAS RN: 972-02-1
M. Wt: 309.4 g/mol
InChI Key: OGAKLTJNUQRZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenidol is a tertiary alcohol that is butan-1-ol substituted by two phenyl groups at position 1 and a piperidin-1-yl group at position 4 . It is an antiemetic agent used for the prevention and symptomatic treatment of nausea and vomiting associated with various conditions such as Meniere’s disease and surgery of the middle and inner ear .


Synthesis Analysis

A series of 2-carbonyl analogues of the muscarinic antagonist diphenidol bearing 1-substituents of different lipophilic, electronic, and steric properties was synthesized . Alkylation of 1-Bromo-3-chloropropane with piperidine gives 3-Piperidinopropyl chloride. The Grignard reaction of this intermediate with benzophenone gives the benzhydrol and hence, Diphenidol .


Molecular Structure Analysis

The molecular formula of Diphenidol is C21H27NO .


Chemical Reactions Analysis

A gas chromatography-mass spectrometry (GC–MS) method for the determination of difenidol hydrochloride in biological specimens has been developed .


Physical And Chemical Properties Analysis

Diphenidol is a member of piperidines, a tertiary alcohol, and a member of benzenes . Its molecular weight is 309.45 g/mol .

Scientific Research Applications

Metabolic Pathway Analysis

  • Metabolite Identification : A study by Yang et al. (2021) investigated the metabolic pathways and main metabolites of diphenidol using high-resolution mass spectrometry. They identified several phase I and phase II metabolites in blood and urine samples, providing insights into diphenidol's pharmacokinetics and forensic applications (Yang et al., 2021).

Clinical Toxicology

  • Determination in Biological Samples : Yang et al. (2020) developed a method for determining diphenidol in biological samples, applying it to forensic cases. This study underscores diphenidol's relevance in forensic toxicology, particularly in cases of poisoning (Yang et al., 2020).

Neuropharmacology

  • Blocking Sodium Currents : Diphenidol's effect on blocking Na(+) currents was examined by Leung et al. (2010). This study highlighted its potency and long duration in producing spinal blockades, comparable to lidocaine, suggesting a potential application in spinal anesthesia (Leung et al., 2010).
  • Inhibition of Ion Channels : Further exploration by Leung et al. (2012) revealed that diphenidol inhibits voltage-gated K(+) and Ca(2+) channels in neuronal cells, but does not affect store-operated Ca(2+) channels. This indicates its non-specific inhibition of voltage-gated ion channels, relevant to neurological research (Leung et al., 2012).

Cardiology

  • Treatment of Arrhythmias : Diphenidol has been evaluated as a treatment for arrhythmias, as studied by Wasserman et al. (1975). Their findings, however, suggested limitations due to adverse central nervous system effects (Wasserman et al., 1975).

Vestibular Function

  • Effect on Vestibular Function : Katz et al. (1969) investigated diphenidol's impact on the central vestibular mechanism and chemoreceptor trigger zone in rabbits, highlighting its potential in treating labyrinthine vertigo (Katz et al., 1969).

These studies collectively present a multifaceted view of diphenidol's scientific applications, spanning from metabolic analysis to neurological and cardiovascular implications

Diphenidol, a nonphenothiazinic anti-vertigo and anti-emetic drug, has been explored in various scientific research contexts. Here are some of its applications based on recent studies:

Metabolic Pathway Analysis

  • Metabolite Identification : A study by Yang et al. (2021) investigated the metabolic pathways and main metabolites of diphenidol using high-resolution mass spectrometry. They identified several phase I and phase II metabolites in blood and urine samples, providing insights into diphenidol's pharmacokinetics and forensic applications (Yang et al., 2021).

Clinical Toxicology

  • Determination in Biological Samples : Yang et al. (2020) developed a method for determining diphenidol in biological samples, applying it to forensic cases. This study underscores diphenidol's relevance in forensic toxicology, particularly in cases of poisoning (Yang et al., 2020).

Neuropharmacology

  • Blocking Sodium Currents : Diphenidol's effect on blocking Na(+) currents was examined by Leung et al. (2010). This study highlighted its potency and long duration in producing spinal blockades, comparable to lidocaine, suggesting a potential application in spinal anesthesia (Leung et al., 2010).
  • Inhibition of Ion Channels : Further exploration by Leung et al. (2012) revealed that diphenidol inhibits voltage-gated K(+) and Ca(2+) channels in neuronal cells, but does not affect store-operated Ca(2+) channels. This indicates its non-specific inhibition of voltage-gated ion channels, relevant to neurological research (Leung et al., 2012).

Cardiology

  • Treatment of Arrhythmias : Diphenidol has been evaluated as a treatment for arrhythmias, as studied by Wasserman et al. (1975). Their findings, however, suggested limitations due to adverse central nervous system effects (Wasserman et al., 1975).

Future Directions

Diphenidol is used to prevent nausea and vomiting, and it may be taken with food or a glass of water or milk to lessen stomach irritation . There are no perfect anti-vertigo drugs at present, so safety should be the first consideration in the selection of P-drugs .

properties

IUPAC Name

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAKLTJNUQRZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3254-89-5 (hydrochloride)
Record name Diphenidol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022950
Record name Diphenidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diphenidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

CRYSTALS FROM CHLOROFORM + ETHYL ACETATE; FREELY SOL IN METHANOL; SOL IN WATER & CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE, & PETROLEUM ETHER /HCL/, FREELY SOL IN CHLOROFORM, ETHER & CYCLOHEXANE; SPARINGLY SOL IN ALC; INSOL IN WATER, 5.87e-03 g/L
Record name DIPHENIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diphenidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism by which diphenidol exerts its antiemetic and antivertigo effects is not precisely known. It is thought to diminish vestibular stimulation and depress labyrinthine function and as an antimuscarinic agent. An action on the medullary chemoreceptive trigger zone may also be involved in the antiemetic effect. Diphenidol has no significant sedative, tranquilizing, or antihistaminic action. It has a weak peripheral anticholinergic effect., EXPTL, IT HAS BEEN SHOWN TO EXHIBIT WEAK PARASYMPATHOLYTIC ACTIONS, BUT TO LACK SIGNIFICANT SEDATIVE, TRANQUILIZING, OR ANTIHISTAMINIC PROPERTIES., .../DIPHENIDOL/ IS THOUGHT TO ACT UPON AURAL VESTIBULAR APPARATUS...
Record name Diphenidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIPHENIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Diphenidol

Color/Form

NEEDLES FROM PETROLEUM ETHER, WHITE CRYSTALLINE POWDER

CAS RN

972-02-1
Record name Diphenidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=972-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenidol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diphenidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difenidol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.310
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO8R319LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIPHENIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diphenidol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

212-214, 104-105 °C
Record name Diphenidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIPHENIDOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenidol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diphenidol
Reactant of Route 3
Reactant of Route 3
Diphenidol
Reactant of Route 4
Reactant of Route 4
Diphenidol
Reactant of Route 5
Reactant of Route 5
Diphenidol
Reactant of Route 6
Reactant of Route 6
Diphenidol

Citations

For This Compound
1,070
Citations
CC Yang, JF Deng - Journal of Toxicology: Clinical Toxicology, 1998 - Taylor & Francis
… /kg diphenidol (equivalent to only seven 25mg diphenidol tablets … diphenidol should not be used in children weighing less than 22.7 kg." In this study, the clinical severity of diphenidol …
Number of citations: 16 www.tandfonline.com
C Kaiser, JE Swagzdis, TL Flanagan… - Journal of Medicinal …, 1972 - ACS Publications
Following oral administration of [a-14C] diphenidol (1) to humans and dogs the majority ofthe radio-active label was detected in urinary excretion within 2-3 days. The products of 1 …
Number of citations: 17 pubs.acs.org
YM Leung, BT Wu, YC Chen, CH Hung, YW Chen - Neuropharmacology, 2010 - Elsevier
… of diphenidol on blocking Na + currents and spinal anesthesia. We used the patch-clamp method to examine if diphenidol … We also evaluated the potencies and durations of diphenidol …
Number of citations: 37 www.sciencedirect.com
L Zhang, J Ma, S Li, R Xue, M Jin, Y Zhou - Forensic science, medicine …, 2015 - Springer
Diphenidol hydrochloride (DPN), a nonphenothiazinic antiemetic agent used primarily in patients with Meniere disease and labyrinthopathies to treat vomiting and vertigo, is considered …
Number of citations: 12 link.springer.com
N Takeda, S Hasegawa, M Morita, A Horii… - Methods and findings …, 1995 - europepmc.org
… Diphenhydramine and diphenidol have been shown to … was inhibited by domperidone and diphenidol, but not by … It is conceivable that diphenidol may inhibit the emetic center …
Number of citations: 806 europepmc.org
CA Leonard, T Fujita, DH Tedeschi, CL Zirkle… - … of Pharmacology and …, 1966 - ASPET
… times the oral antiapomorphine ED50, diphenidol produces weak anticholinergic effects in … that diphenidol is equal in antiapomorphine potency to chlorpromazine and that diphenidol …
Number of citations: 36 jpet.aspetjournals.org
M Waelbroeck, M Tastenoy, J Camus… - British journal of …, 1989 - Wiley Online Library
1 In an attempt to assess the structural requirements for the muscarinic receptor selectivity of hexahydro‐diphenidol (hexahydro‐difenidol) and hexahydro‐sila‐diphenidol (hexahydro‐…
Number of citations: 56 bpspubs.onlinelibrary.wiley.com
L Varoli, P Angeli, M Buccioni, S Burnelli… - Medicinal …, 2008 - ingentaconnect.com
Novel 2-carbonyl analogues of diphenidol (1) - bearing lipophylic 1-substituents (2) - were synthesized starting from previously investigated diphenidol derivatives acting as M2-…
Number of citations: 9 www.ingentaconnect.com
YW Chen, JI Tzeng, KS Liu, SH Yu, CH Hung… - Neuroscience …, 2013 - Elsevier
… Both diphenidol 2 and 10 μmol/kg groups, but not 0.4 μmol/kg diphenidol, displayed lower … Our results support the conclusion that systemic diphenidol produced a dose-related …
Number of citations: 16 www.sciencedirect.com
N Takeda, S Hasegawa, M Morita, A Horii… - Methods and findings …, 1995 - europepmc.org
… Diphenhydramine (10 and 20 mg/kg) and diphenidol (30 mg/kg) inhibited kaolin intake induced by 60-min double rotation, while … Diphenidol may inhibit a common locus of emesis. …
Number of citations: 804 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.